Benazepril tert-Butyl Ester (CAS 109010-61-9): Strategic Intermediate in ACE Inhibitor Synthesis
Benazepril tert-Butyl Ester (CAS 109010-61-9): Strategic Intermediate in ACE Inhibitor Synthesis
An in-depth technical guide on Benazepril tert-Butyl Ester (CAS 109010-61-9), focusing on its pivotal role as a chemically orthogonal intermediate in the synthesis of the ACE inhibitor Benazepril.
[1]
Executive Summary
Benazepril tert-Butyl Ester (CAS 109010-61-9) is a specialized synthetic intermediate designed to facilitate the regioselective synthesis of Benazepril Hydrochloride. Its structural significance lies in the orthogonal protection strategy it enables. By masking the N-1 acetic acid moiety as an acid-labile tert-butyl ester, chemists can differentiate it from the base-labile ethyl ester present on the phenylpropyl side chain. This differentiation is critical for the final deprotection step, ensuring the formation of the mono-carboxylic acid (Benazepril) without hydrolyzing the prodrug ester functionality required for oral bioavailability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound is a diester featuring two distinct ester functionalities: a bulky, acid-sensitive tert-butyl ester and a sterically less hindered, base-sensitive ethyl ester.
Table 1: Physicochemical Properties
| Property | Data |
| Chemical Name | tert-Butyl (3S)-3-{[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate |
| CAS Number | 109010-61-9 |
| Molecular Formula | C₂₈H₃₆N₂O₅ |
| Molecular Weight | 480.60 g/mol |
| Appearance | Colorless viscous oil or white waxy solid (depending on purity/polymorph) |
| Solubility | Highly soluble in dichloromethane (DCM), ethyl acetate, and methanol; insoluble in water.[1][2] |
| Chirality | (3S, 1'S) – Double chiral center; diastereomeric purity is critical. |
| Key Functional Groups | tert-Butyl ester (acid labile), Ethyl ester (base labile), Secondary amine, Lactam. |
Structural Analysis
The molecule consists of a benzazepine core. The nitrogen atom of the lactam ring (N-1) is substituted with a tert-butyl acetate group. The C-3 position of the ring is substituted with a secondary amine linked to a homophenylalanine ethyl ester moiety.
Synthetic Utility & Mechanism
The synthesis of Benazepril requires the precise formation of a mono-acid/mono-ester final product. If both carboxyl groups were protected as ethyl esters, selective hydrolysis of the N-1 ester would be thermodynamically difficult and kinetically competitive with the side-chain ester hydrolysis.
The Solution: Use CAS 109010-61-9.[1]
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Orthogonal Protection: The tert-butyl group is stable to the basic conditions often used in alkylation or reductive amination steps.
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Chemoselective Deprotection: The tert-butyl ester can be cleaved using anhydrous acid (e.g., TFA or HCl/EtOAc) via an E1 elimination mechanism (releasing isobutylene), leaving the ethyl ester completely intact.
Diagram 1: Orthogonal Synthesis Pathway
The following logic flow illustrates the strategic advantage of using the tert-butyl ester intermediate over a bis-ethyl ester approach.
Caption: Synthesis workflow showing the selective cleavage of the tert-butyl ester (CAS 109010-61-9) to yield Benazepril.[1][3]
Experimental Protocols
Synthesis of Benazepril tert-Butyl Ester
Note: This protocol assumes the starting material is the 3-amino-benzazepin-2-one derivative coupled with the phenylpropyl side chain, or a convergent synthesis where N-alkylation is the final assembly step.
Reagents:
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3-[(1-ethoxycarbonyl-3-phenylpropyl)amino]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (Precursor)[2][4]
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tert-Butyl bromoacetate (1.1 equiv)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
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Dissolution: Dissolve the benzazepine precursor in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
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Base Addition: Add K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to deprotonate the lactam nitrogen.
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Alkylation: Dropwise add tert-butyl bromoacetate (1.1 equiv).
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Reaction: Heat to 40–50°C and monitor by TLC/HPLC. The reaction typically completes in 4–6 hours.
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Workup: Quench with water and extract into ethyl acetate. Wash the organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.
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Purification: The crude oil is often purified via flash column chromatography (Silica gel, Hexane:EtOAc 7:3) to isolate CAS 109010-61-9 as a colorless oil/gum.
Chemoselective Deprotection (The Critical Step)
This step converts CAS 109010-61-9 into Benazepril.
Procedure:
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Preparation: Dissolve Benazepril tert-butyl ester in Dichloromethane (DCM) or Ethyl Acetate.
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Acidolysis:
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Method A (TFA): Add Trifluoroacetic acid (TFA) (10–20 equiv) at 0°C. Stir at room temperature for 2 hours.
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Method B (HCl gas): Bubble dry HCl gas through the ethyl acetate solution at 0–5°C.
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Mechanism Check: The reaction proceeds via protonation of the ester carbonyl, followed by cleavage of the t-butyl cation (which forms isobutylene). The ethyl ester remains stable under these non-aqueous acidic conditions.
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Isolation: Evaporate the solvent and excess acid under reduced pressure. The residue is Benazepril (often as the salt).[3][2][4]
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Crystallization: Recrystallize from Acetone/EtOAc to obtain high-purity Benazepril HCl.
Analytical Characterization
To validate the identity of CAS 109010-61-9, specific spectral markers must be confirmed.
1H-NMR Markers (CDCl₃, 400 MHz)
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tert-Butyl Group: Look for a strong, sharp singlet (9H) around δ 1.45 ppm . This confirms the presence of the protecting group.
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Ethyl Ester: Look for a triplet (3H) at δ 1.25 ppm and a quartet (2H) at δ 4.15 ppm .
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Differentiation: The presence of both the t-butyl singlet and ethyl patterns confirms the diester structure. In the final product (Benazepril), the t-butyl singlet disappears.
Mass Spectrometry (ESI-MS)
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Parent Ion: [M+H]⁺ = 481.3 m/z.
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Fragmentation: A characteristic loss of 56 Da (isobutylene) may be observed in in-source fragmentation, leading to the m/z 425 peak (Benazepril).
Handling and Stability
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Storage: Store at +2°C to +8°C. The tert-butyl ester is sensitive to strong acids and prolonged exposure to moisture (which may cause slow hydrolysis).
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Stability: It is generally stable to basic conditions, making it compatible with basic workups. However, avoid high temperatures (>100°C) which can induce thermal elimination of the isobutylene group.
References
-
Pharmaffiliates. (n.d.). Benazepril tert-Butyl Ester - CAS 109010-61-9.[1] Retrieved from [Link]
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National Institutes of Health (PMC). (2010). Formal Synthesis of the ACE Inhibitor Benazepril[5]·HCl via an Asymmetric Aza-Michael Reaction.[5] Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cas 86541-74-4,Benazepril hydrochloride | lookchem [lookchem.com]
- 3. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
